1-Adamantanemethanol
Overview
Description
Adamantanemethanol (AM) is a synthetic compound derived from adamantane, a three-dimensional carbon-based molecule. It is an important research compound due to its unique properties and potential applications in various fields such as medicine, chemistry, and biotechnology. Adamantanemethanol is a versatile, non-toxic compound that has been used in a wide range of studies in the scientific community.
Scientific Research Applications
Synthesis of Novel Compounds : 1-Adamantanemethanol is used in the synthesis of new chemical compounds. For instance, 3-amino-1-adamantanemethanol was synthesized from adamantane carboxylic acid, yielding a total yield of 43% (Lu-lu Cai et al., 2011).
Optical Properties in Nanotubes : The filling of single-walled carbon nanotube films with this compound shows effects of charge transfer, especially when treated with 1-bromoadamantane. This indicates its role in the study of nanomaterials and their optical properties (A. Tonkikh et al., 2016).
Functionalization of Adamantane Derivatives : Research shows the conversion of this compound into various functionalized adamantanes, which are important in the synthesis of novel compounds (T. Qu et al., 2020).
Pharmacological Evaluation : Adamantane derivatives, including those derived from this compound, have been evaluated for their pharmacological properties, such as their effects as cannabimimetic drugs of abuse (S. Banister et al., 2013).
Photostability Studies : Silicon(IV) phthalocyanines containing adamantane moieties, synthesized using this compound, show high photostability and efficiency in generating singlet oxygen. This has implications in material science and photodynamic therapy (Xiao-min Shen et al., 2010).
Phase Transition Studies : The study of polymorphism and phase transitions in 1-adamantane-methanol contributes to the understanding of molecular structures and their transformations (B. B. Hassine et al., 2015).
Antimicrobial Activity : New derivatives of adamantane synthesized from 1-adamantane-methanol showed promising antimicrobial activity against various microorganisms (A. Orzeszko et al., 2000).
Catalytic Applications : The use of this compound as an initiator in the ring-opening polymerisation of ε-caprolactone demonstrates its potential in catalysis and material science (Ioannis K Kouparitsas et al., 2019).
Medicinal Chemistry : The adamantane structure, including this compound, plays a significant role in medicinal chemistry due to its influence on drug properties like absorption, distribution, metabolism, excretion, and hydrophobic effects (G. Lamoureux & Graciela Artavia, 2010).
Safety and Hazards
In case of skin contact, wash off immediately with soap and plenty of water while removing all contaminated clothes and shoes . If inhaled, remove the person to fresh air and keep comfortable for breathing . If ingested, rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person .
Mechanism of Action
Target of Action
1-Adamantanemethanol is a complex molecule that primarily interacts with β-cyclodextrin . The β-cyclodextrin is a cyclic oligosaccharide produced from starch via enzymatic conversion and is widely used in food, pharmaceutical, and chemical industries due to its ability to form inclusion complexes with a variety of guest molecules .
Mode of Action
This compound acts as a guest molecule and forms complexes with β-cyclodextrin . This interaction results in the formation of inclusion complexes, where the this compound molecule is encapsulated within the β-cyclodextrin molecule . This encapsulation can alter the physical and chemical properties of the guest molecule, potentially enhancing its stability, solubility, and bioavailability .
Biochemical Pathways
The formation of β-cyclodextrin complexes can influence various biochemical processes by altering the properties of the guest molecule . For instance, it can enhance the solubility of hydrophobic compounds, potentially influencing their absorption and distribution within biological systems .
Pharmacokinetics
The formation of β-cyclodextrin complexes can potentially enhance the bioavailability of the guest molecule . By increasing the solubility and stability of the guest molecule, β-cyclodextrin can enhance its absorption and distribution within the body .
Result of Action
The molecular and cellular effects of this compound’s action are largely dependent on the properties of the β-cyclodextrin complexes it forms . These complexes can alter the physical and chemical properties of the guest molecule, potentially influencing its biological activity .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the formation and stability of β-cyclodextrin complexes can be influenced by factors such as temperature, pH, and the presence of other molecules
Properties
IUPAC Name |
1-adamantylmethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18O/c12-7-11-4-8-1-9(5-11)3-10(2-8)6-11/h8-10,12H,1-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDVGOOIANLZFCP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20227818 | |
Record name | Tricyclo(3.3.1.1'3,7)dec-1-ylmethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20227818 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
770-71-8 | |
Record name | Tricyclo[3.3.1.13,7]decane-1-methanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=770-71-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tricyclo(3.3.1.1'3,7)dec-1-ylmethanol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000770718 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tricyclo(3.3.1.1'3,7)dec-1-ylmethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20227818 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Tricyclo(3.3.1.1'3,7)dec-1-ylmethanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.114 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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